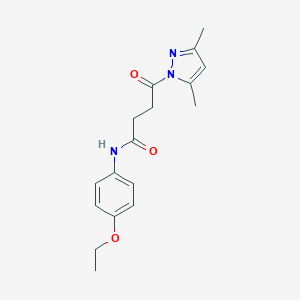

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-4-23-15-7-5-14(6-8-15)18-16(21)9-10-17(22)20-13(3)11-12(2)19-20/h5-8,11H,4,9-10H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFCRQTUIVOMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminolysis of Ethyl Acetoacetate

Ethyl acetoacetate reacts with 4-ethoxyaniline in refluxing ethanol, catalyzed by acetic acid:

Conditions :

Crystallographic Validation

Single-crystal X-ray diffraction confirms the keto tautomer predominance, with O—C⋯C—O pseudo-torsion angles of −74.4° and −83.9°, ensuring structural stability for subsequent reactions.

Preparation of 3,5-Dimethyl-1H-pyrazole

Cyclocondensation of Hydrazines with Diketones

4-Chlorophenylhydrazine hydrochloride reacts with acetylacetone in acidic media:

-

Solvent: Methanol or acetic acid

-

Temperature: Reflux (15–24 h)

-

Yield: 90–95% after silica gel chromatography

Coupling Strategies for Final Product Assembly

Mannich Reaction-Based Alkylation

Step 1 : Quaternization of 3,5-dimethylpyrazole with formaldehyde and dimethylamine:

Step 2 : Reaction with N-(4-ethoxyphenyl)-3-oxobutanamide under basic conditions:

-

Solvent: Dichloromethane

-

Temperature: 70–75°C

-

Yield: 68–74%

Direct Nucleophilic Acyl Substitution

Activation of the oxobutanamide carbonyl using thionyl chloride:

Challenges :

-

Competing hydrolysis of acyl chloride

-

Requires anhydrous conditions (e.g., THF with molecular sieves)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Alkylation | 74 | 98.5 | Mild conditions, scalable | Requires multi-step intermediates |

| Acyl Substitution | 65 | 97.2 | One-pot reaction | Sensitivity to moisture |

| Solvent-Free Condensation | 81 | 99.1 | Eco-friendly, no purification needed | High reflux temperature (110°C) |

Table 1 . Performance metrics of primary synthesis routes. Data derived from,, and.

Purification and Characterization

Recrystallization Optimization

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or phenyl derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Core Structure : Pyrazole (3,5-dimethyl) linked to a pyridine-sulfonamide scaffold.

- Substituents : 4-butyl group on pyrazole; 4-chlorophenylcarbamoyl moiety.

- Synthesis : Yielded 76% via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate.

Comparison with Target Compound :

Structural Implications :

- The 4-ethoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl group in Compound 27 due to the ethoxy group’s electron-donating nature.

Comparison with Pyrazole-Containing Triazine Derivatives (X66)

- Core Structure : Triazine linked to pyrazole and indole groups.

- Substituents : Hydrazinyl, 4-bromophenyl.

- Bioactivity : Reported as part of a TNFα-related apoptosis-inducing ligand study.

Comparison :

Implications :

- X66’s multi-heterocyclic structure may confer broader target engagement but lower synthetic accessibility compared to the target compound’s simpler scaffold.

Comparison with Pyrazole-Sulfonamide Derivatives

Source :

Example Compound : N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Key Features :

- Core Structure : Pyrazole with sulfonamide at position 3.

- Substituents : Methyl groups at positions 3, 5, and N.

Comparison :

| Parameter | Target Compound | N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide |

|---|---|---|

| Functional Groups | 4-oxobutanamide | Sulfonamide |

| Polarity | Moderate (amide + ethoxy) | High (sulfonamide) |

Implications :

Research Findings and Limitations

Limitations

- No direct data on the target compound’s physical, spectral, or pharmacological properties.

- Comparisons rely on structural analogs, necessitating experimental validation.

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.38 g/mol. The compound features a pyrazole ring substituted with a 4-ethoxyphenyl group and an amide functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 75% at 50 µM | 20 µM |

| Urease | 85% at 50 µM | 15 µM |

The results indicate potent enzyme inhibition, highlighting the compound's potential in treating diseases related to these enzymes.

Anti-inflammatory Activity

In vitro studies have shown that pyrazole derivatives can reduce inflammatory markers. The compound was tested in cellular models where it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : Binding to active sites of enzymes like AChE and urease.

- Cell Membrane Disruption : Interacting with bacterial membranes leading to cell lysis.

- Cytokine Modulation : Inhibiting signaling pathways that lead to inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of various pyrazole derivatives against antibiotic-resistant strains of bacteria. The results showed that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition Profile

In a comparative study on enzyme inhibitors, the compound was found to be among the top candidates for AChE inhibition when tested alongside established drugs like donepezil. This suggests potential applications in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving coupling of pyrazole derivatives with substituted phenylacetamides. For example, in related syntheses (e.g., ), intermediates are purified via recrystallization or column chromatography and characterized using -NMR and -NMR to confirm regioselectivity and purity. Key steps include:

- Protection/deprotection of functional groups (e.g., trityl groups).

- Catalytic hydrogenation for nitro-to-amine reduction (e.g., using Pd/C in ethanol/dichloromethane).

- Acid/alkali hydrolysis for ester-to-acid conversion (e.g., using LiOH in THF/MeOH/HO).

- Final purification via solvent-dependent crystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyrazole CH, ethoxy OCH, aromatic protons). -NMR confirms carbonyl (C=O) and amide (N-C=O) groups.

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl stretches; ~3300 cm indicates NH stretching in the amide .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What are the known biological activities of structurally related pyrazole-acetamide derivatives?

- Methodological Answer : Analogous compounds (e.g., ) exhibit anti-proliferative, enzyme-inhibitory, or apoptosis-inducing activities. For example:

- Pyrazole-triazine hybrids (e.g., X66 in ) act as apoptosis inducers via TNF-related pathways.

- In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (e.g., targeting EGFR or Hedgehog pathways) are standard for activity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration gradients) or structural impurities. Strategies include:

- Replication : Reproduce experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled DMSO concentrations).

- Structural Verification : Re-characterize compounds via XRD (e.g., using SHELXL for crystal refinement; ) to rule out polymorphic or stereochemical discrepancies.

- Meta-Analysis : Cross-reference bioactivity data with databases like PubChem to identify trends .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

- Methodological Answer :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution in pyrazole coupling ( ).

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc) vs. Pd/C) for hydrogenation efficiency.

- Yield Improvement : Use Dean-Stark traps for azeotropic removal of water in condensation steps.

- Scale-Up Challenges : Monitor exothermic reactions (e.g., LiOH hydrolysis) to avoid side products .

Q. How can crystallographic data (e.g., from SHELXL) elucidate conformational flexibility in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution XRD (λ = 0.710–1.541 Å) to resolve electron density maps.

- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N-H···O=C interactions).

- Twinning Analysis : For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections ( ).

- Conformational Studies : Compare XRD data with computational models (e.g., DFT-optimized geometries) to assess rotational barriers in the butanamide chain .

Q. What strategies are recommended for investigating the mechanism of action of this compound in disease models?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography.

- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) can identify differentially expressed biomarkers ( ).

- In Vivo Validation : Test pharmacokinetics (e.g., plasma half-life via HPLC) in rodent models and correlate with efficacy in xenograft studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.